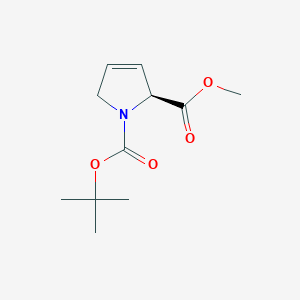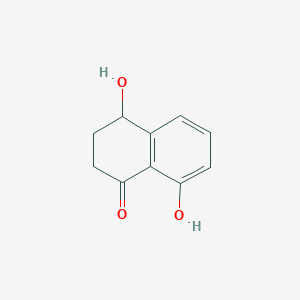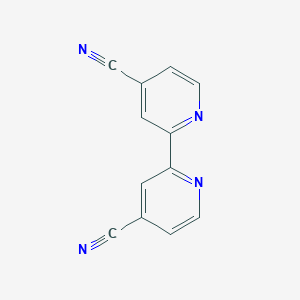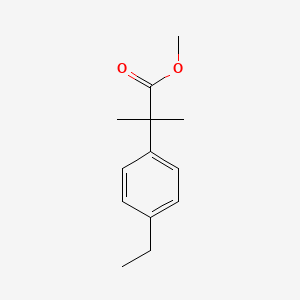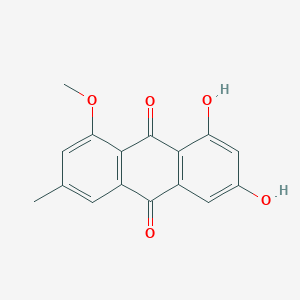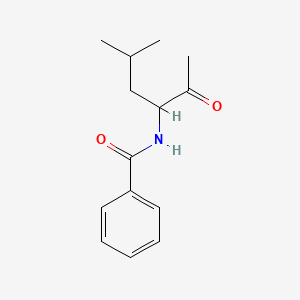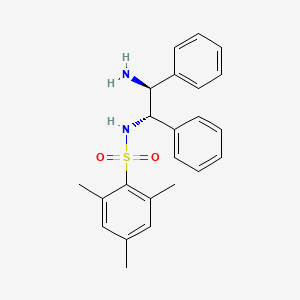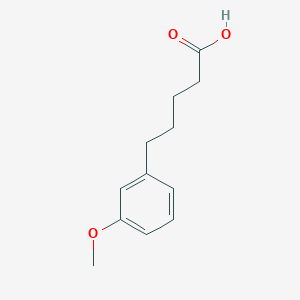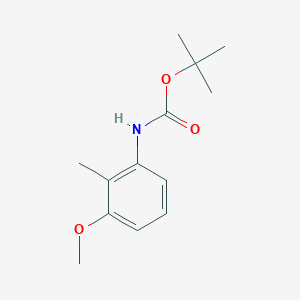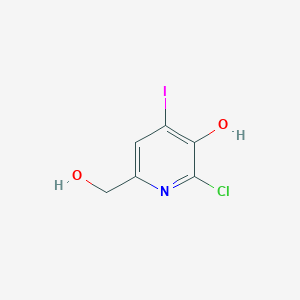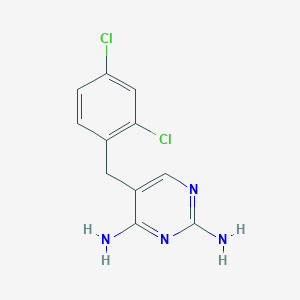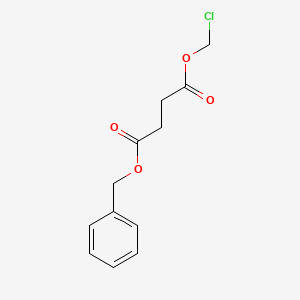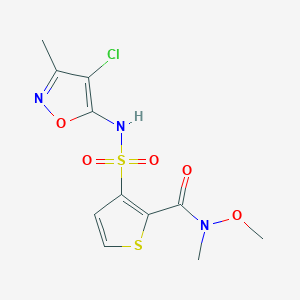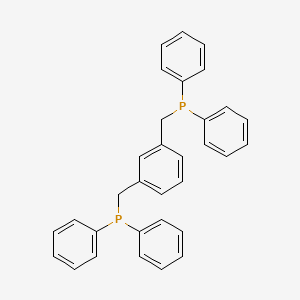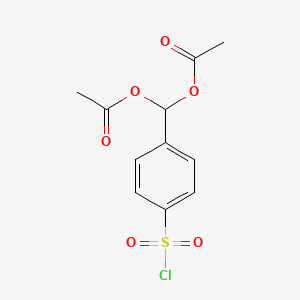
(4-(Chlorosulfonyl)phenyl)methylene diacetate
Descripción general
Descripción
“(4-(Chlorosulfonyl)phenyl)methylene diacetate” is a chemical compound that is classified as an aryl sulfonylacetate. It has a molecular weight of 306.72 g/mol. The IUPAC name for this compound is (acetyloxy)[4-(chlorosulfonyl)phenyl]methyl acetate .
Synthesis Analysis
The synthesis of “(4-(Chlorosulfonyl)phenyl)methylene diacetate” involves the use of chromium (VI) oxide, sulfuric acid, and acetic acid . The reaction is carried out at 0 - 10℃ . In one experiment, concentrated H2S04 (0.26 mol, 14.2 mL) was added to a mixture of 4-methylbenzene-1-sulfonyl chloride (0.05 mol, 10 g) in AcOH/Ac20 (1:1, 200 mL) at 0-5 5C .Physical And Chemical Properties Analysis
“(4-(Chlorosulfonyl)phenyl)methylene diacetate” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Compounds
- The unexpected synthesis of α,α-diacetoxy-2,4-dichloro-5-nitrobenzaldehyde during a reaction involving 2,4-dichloro-5-nitrobenzaldehyde demonstrates the complexity and potential for novel compound formation in chemical reactions involving chloro and nitro substituted phenyl compounds (Huang et al., 1996).
Analytical and Biochemical Applications
- A colorimetric assay for lipid peroxidation was developed based on the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, demonstrating the utility of phenyl compounds in biochemical assays (Gérard-Monnier et al., 1998).
Biological Potential of Sulfonamide Compounds
- Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized, showcasing the synthesis and characterization of sulfonamide compounds with potential biological applications (Kausar et al., 2019).
Catalytic and Synthetic Methodologies
- The use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of derivatives highlights the role of phenyl-based compounds in facilitating chemical reactions (Karimi-Jaberi et al., 2012).
- The acetoxylation of p-substituted acetophenones and β-diketones with (diacetoxyiodo)benzene illustrates the modification of phenyl compounds for various synthetic applications (Mizukami et al., 1978).
Safety And Hazards
Propiedades
IUPAC Name |
[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCHHLNVLPPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474388 | |
| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Chlorosulfonyl)phenyl)methylene diacetate | |
CAS RN |
69232-47-9 | |
| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

